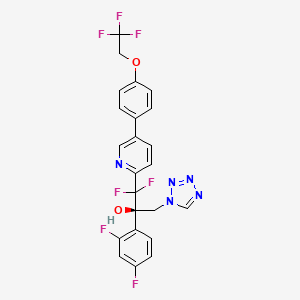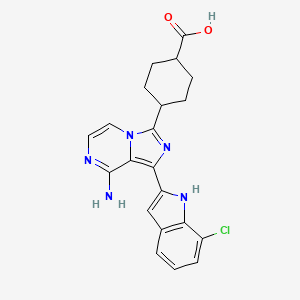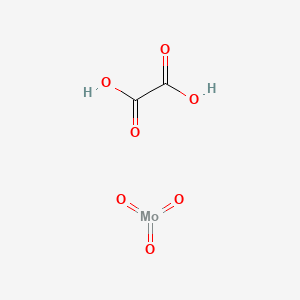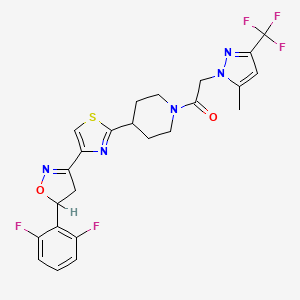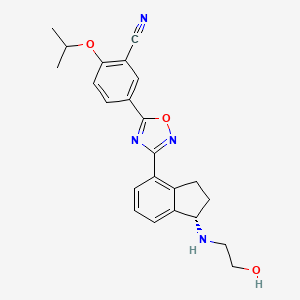
PD-149164
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-149164 is novel peptoid agonist for the CCK-A receptor.
Applications De Recherche Scientifique
CDK4/6 Inhibition in Ovarian Cancer
PD-0332991, a selective inhibitor of CDK4/6 kinases, demonstrates biological activity in ovarian cancer cell lines. It effectively induces G0/G1 cell cycle arrest and blocks retinoblastoma (Rb) phosphorylation, thereby enhancing the effects of chemotherapy. Its effectiveness is particularly notable in Rb-proficient cell lines with low p16 expression. This suggests its potential for use in personalized treatments for ovarian cancer (Konecny et al., 2011).
Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, which retain the histologic and genetic characteristics of their donor tumor, are increasingly used in cancer research. They are predictive of clinical outcomes and useful for drug screening, biomarker development, and preclinical evaluation of personalized medicine strategies (Hidalgo et al., 2014).
Machine Learning in Parkinson's Disease
Wearable sensor data, coupled with machine learning algorithms, are being used to quantify signs of Parkinson's disease (PD). This technology aids in improving clinical diagnosis, management, and the conduct of clinical studies by providing quantitative, objective measurements (Kubota et al., 2016).
Photodynamic Therapy Developments
Photodynamic therapy (PDT) uses photosensitizers activated by visible light to destroy cancer cells and pathogenic microbes. Tetrapyrrole structures, synthetic dyes, and natural products are explored for their applications in PDT. Future directions include two-photon absorption PDT and sonodynamic therapy (Abrahamse & Hamblin, 2016).
Pharmacokinetic and Pharmacodynamic Strategies
The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is critical in drug discovery and development. Effective PK/PD study design helps in understanding drug action mechanisms and identifying optimal compound properties (Tuntland et al., 2014).
Participatory Design in Health Sciences
Participatory design (PD) in health sciences aids in developing technological and organizational interventions. It merges computer technology with health-related research, addressing practical and disciplinary issues in treatment strategies (Clemensen et al., 2007).
Ultraviolet Photodetectors Research
Recent research in ultraviolet photodetectors (PDs) focuses on novel structures, materials, and technical challenges for various applications, including industrial, military, and environmental monitoring (Alaie et al., 2015).
Propriétés
Numéro CAS |
181941-32-2 |
|---|---|
Nom du produit |
PD-149164 |
Formule moléculaire |
C33H38FN3O5 |
Poids moléculaire |
575.68 |
Nom IUPAC |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
Clé InChI |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PD-149164; PD 149164; PD149164. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



